N'-Benzyl-N'-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester
Overview
Description
N'-Benzyl-N'-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H19BrN2O3 and its molecular weight is 343.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Protecting Groups : A study by Kinoshita, Ishikawa, and Kotake (1979) discusses a method for preparing N-benzyloxycarbonyl hydroxy amino acid t-butyl esters, utilizing aceto-acetyl as a protecting group, which is relevant for compounds like N'-Benzyl-N'-(2-bromoacetyl)-hydrazinecarboxylic acid tert-butyl ester (H. Kinoshita, Hajime Ishikawa, & H. Kotake, 1979).
Chemical Transformations and Synthesis : Lasch and Heinrich (2015) explored the allylation and benzylation of phenylazocarboxylic tert-butyl esters, demonstrating the use of similar compounds in chemical synthesis (Roman Lasch & M. Heinrich, 2015).
Facile Synthesis Approaches : A facile synthesis method for N-protected amino acids tert-butyl ester derivatives was presented by Chevallet et al. (1993), which is relevant for understanding the synthesis of similar ester compounds (Pierre Chevallet et al., 1993).
Peptide Synthesis : Stavropoulos et al. (2004) demonstrated the use of polymer-bound N-tritylhydrazines in the solid-phase synthesis of partially protected peptide hydrazides, which is applicable to the synthesis of peptide-related compounds using tert-butyl esters (G. Stavropoulos et al., 2004).
Synthesis of N-Boc-α-amino acids with nucleobase residues : Lenzi, Reginato, and Taddai (1995) worked on transforming N-Boc-Glutamic acid α-benzyl ester into various derivatives useful for synthesizing chiral peptidic nucleic acids (PNA), demonstrating applications in nucleic acid chemistry (A. Lenzi, G. Reginato, & M. Taddai, 1995).
Properties
IUPAC Name |
tert-butyl N-[benzyl-(2-bromoacetyl)amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)16-17(12(18)9-15)10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESJMRMPDHYYNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC=CC=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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